Rosuvastatin calcium

Overview

Description

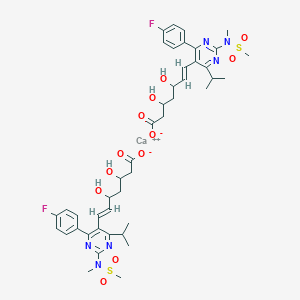

Rosuvastatin is a dihydroxy monocarboxylic acid that is (6E)-7-{4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl} hept-6-enoic acid carrying two hydroxy substituents at positions 3 and 5 (the 3R,5S-diastereomer). It has a role as an antilipemic drug, an anti-inflammatory agent, a CETP inhibitor, a cardioprotective agent, a xenobiotic and an environmental contaminant. It is a member of pyrimidines, a sulfonamide, a dihydroxy monocarboxylic acid, a statin (synthetic) and a member of monofluorobenzenes. It is functionally related to a hept-6-enoic acid. It is a conjugate acid of a rosuvastatin(1-).

Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid and is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very low-density lipoprotein (VLDL). Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD, such as those with Type 2 Diabetes. The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America. Rosuvastatin and other drugs from the statin class of medications including [atorvastatin], [pravastatin], [simvastatin], [fluvastatin], and [lovastatin] are considered first-line options for the treatment of dyslipidemia. This is largely due to the fact that cardiovascular disease (CVD), which includes heart attack, atherosclerosis, angina, peripheral artery disease, and stroke, has become a leading cause of death in high-income countries and a major cause of morbidity around the world. Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD. Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality. Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack. Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. While all statin medications are considered equally effective from a clinical standpoint, rosuvastatin is considered the most potent; doses of 10 to 40mg rosuvastatin per day were found in clinical studies to result in a 45.8% to 54.6% decreases in LDL cholesterol levels, which is about three-fold more potent than [atorvastatin]'s effects on LDL cholesterol. However, the results of the SATURN trial concluded that despite this difference in potency, there was no difference in their effect on the progression of coronary atherosclerosis. Rosuvastatin is also a unique member of the class of statins due to its high hydrophilicity which increases hepatic uptake at the site of action, low bioavailability, and minimal metabolism via the Cytochrome P450 system. This last point results in less risk of drug-drug interactions compared to [atorvastatin], [lovastatin], and [simvastatin], which are all extensively metabolized by Cytochrome P450 (CYP) 3A4, an enzyme involved in the metabolism of many commonly used drugs. Drugs such as [ciclosporin], [gemfibrozil], and some antiretrovirals are more likely to interact with this statin through antagonism of OATP1B1 organic anion transporter protein 1B1-mediated hepatic uptake of rosuvastatin.

Rosuvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of rosuvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.

Rosuvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.

Rosuvastatin is a statin with antilipidemic and potential antineoplastic activities. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol. In addition, rosuvastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cell types; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.

Rosuvastatin Calcium is the calcium salt form of rosuvastatin, a statin with antilipidemic activity. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol.

Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reducuase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Rosuvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease.

A HYDROXYMETHYLGLUTARYL-COA-REDUCTASE INHIBITOR, or statin, that reduces the plasma concentrations of LDL-CHOLESTEROL; APOLIPOPROTEIN B, and TRIGLYCERIDES while increasing HDL-CHOLESTEROL levels in patients with HYPERCHOLESTEROLEMIA and those at risk for CARDIOVASCULAR DISEASES.

See also: this compound (has salt form); Rosuvastatin Zinc (has salt form).

Mechanism of Action

Target of Action

Rosuvastatin calcium, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a selective and competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound effectively reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in the production of cholesterol, thereby lowering the levels of cholesterol in the body .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the cholesterol biosynthesis pathway . This results in a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in LDL levels is particularly significant as LDL is often referred to as “bad cholesterol” due to its association with an increased risk of cardiovascular disease .

Pharmacokinetics

This compound exhibits a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of this compound’s action is a significant reduction in the levels of LDL cholesterol . This reduction in LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality . Therefore, this compound is widely used to manage elevated lipid levels and lower the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the drug’s pharmacokinetics can vary between races . Additionally, the drug’s action can be affected by the patient’s diet and other lifestyle factors. The use of this compound is predicted to present an insignificant risk to the environment .

Properties

CAS No. |

147098-20-2 |

|---|---|

Molecular Formula |

C44H54CaF2N6O12S2 |

Molecular Weight |

1001.1 g/mol |

IUPAC Name |

calcium;(E,3S,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17+;/m11./s1 |

InChI Key |

LALFOYNTGMUKGG-BFNSWDLGSA-L |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |

Isomeric SMILES |

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |

Key on ui other cas no. |

287714-41-4 |

physical_description |

Solid |

Pictograms |

Health Hazard; Environmental Hazard |

Related CAS |

147098-20-2 (Calcium) |

shelf_life |

Stable under recommended storage conditions. /Rosuvastatin calcium/ |

solubility |

Sparingly soluble in water 8.86e-02 g/L |

Synonyms |

Calcium, Rosuvastatin; Crestor; rosuvastatin; rosuvastatin calcium; ZD 4522; ZD4522 |

vapor_pressure |

5.27X10-19 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rosuvastatin Calcium exert its cholesterol-lowering effect?

A1: this compound is a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting this enzyme, this compound effectively reduces the production of mevalonate, a precursor to cholesterol, thereby lowering plasma cholesterol levels. [, , ]

Q2: What are the downstream effects of HMG-CoA reductase inhibition by this compound?

A2: Besides lowering cholesterol, HMG-CoA reductase inhibition by this compound also leads to upregulation of low-density lipoprotein (LDL) receptors on hepatocytes. [, ] This increased receptor expression enhances the uptake and catabolism of LDL cholesterol from the bloodstream, further contributing to its lipid-lowering effect.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is (C22H27FN3O6S)2Ca and its molecular weight is 926.13 g/mol. [, ]

Q4: Are there any spectroscopic data available to characterize this compound?

A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been widely used to characterize this compound and study its compatibility with excipients in pharmaceutical formulations. [, , , ] FTIR analysis can identify characteristic peaks corresponding to specific functional groups present in the molecule.

Q5: How stable is this compound in different environmental conditions?

A5: this compound has been reported to be susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , , ]

Q6: How is the stability of this compound addressed in pharmaceutical formulations?

A6: Various formulation strategies have been explored to enhance the stability of this compound. These include the use of solid dispersions with polymers like Eudragit L100, Eudragit S100, and Vitamin E TPGS, as well as encapsulation in chitosan nanoparticles. [, , , ] These approaches aim to protect the drug from degradation and improve its solubility and dissolution rate.

Q7: Why is the dissolution rate of this compound important?

A7: this compound exhibits poor water solubility, which can limit its dissolution rate and consequently, its bioavailability. [, , ]

Q8: What techniques are used to enhance the dissolution and solubility of this compound?

A8: Several techniques are employed to improve the dissolution and solubility of this compound, ultimately aiming to enhance its bioavailability. These include: * Solid Dispersions: Utilizing carriers like Vitamin E TPGS, A. Marmelos Gum, and Gum Karaya. []* Microspheres: Prepared using spray drying techniques with Pluronic F68 and F-127. []* Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulated with combinations of oils, surfactants, and co-surfactants, such as Cinnamon oil, Cremophor RH 40, and Transcutol P. []

Q9: What analytical techniques are commonly employed for the quantitative determination of this compound?

A9: Various analytical methods have been developed and validated for the quantification of this compound in pharmaceutical formulations. These include:

- UV-Spectrophotometry: Utilizing specific wavelengths for absorbance measurement and employing methods like the simultaneous equation method and the absorption correction method. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): Providing high sensitivity and selectivity for analyzing this compound alone or in combination with other drugs like aspirin, clopidogrel bisulfate, and fenofibrate. [, , , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): Offering a simple and efficient approach for qualitative and quantitative analysis of this compound in bulk drug and capsule dosage forms. [, ]

Q10: What are the key parameters considered during analytical method validation for this compound?

A10: Method validation for this compound analysis involves assessing critical parameters outlined by the International Conference on Harmonization (ICH) guidelines. These parameters include:

- Linearity: Demonstrating a linear relationship between the drug concentration and analytical response over a defined range. [, , , , , ]

- Accuracy: Determining the closeness of measured values to the true value, often evaluated through recovery studies. [, , , , , , , , , ]

- Precision: Evaluating the agreement between replicate measurements, typically expressed as relative standard deviation (%RSD). [, , , , , , , , , ]

- Specificity: Ensuring that the method can selectively measure this compound in the presence of potential interfering substances, including degradation products. [, , , , , ]

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration of the drug that can be reliably detected and quantified, respectively. [, , , , , , , ]

Q11: What are the main therapeutic applications of this compound?

A11: this compound is primarily prescribed for its lipid-lowering properties and is indicated for the treatment of:* Hypercholesterolemia: Effectively reducing elevated levels of total cholesterol, LDL cholesterol, and triglycerides. [, , , , , ]* Dyslipidemia: Addressing abnormal lipid profiles, often characterized by high levels of triglycerides and low levels of HDL cholesterol. [, ]* Cardiovascular Disease Prevention: Utilized to reduce the risk of cardiovascular events such as heart attack and stroke in individuals at high risk. [, , , , , ]

Q12: What is the impact of this compound on atherosclerosis?

A12: Studies have shown that this compound can positively influence atherosclerotic plaque morphology and reduce its progression. [, , , ] Its mechanisms in atherosclerosis involve not only lipid lowering but also anti-inflammatory effects and potential influence on endothelial function.

Q13: Are there any documented cases of this compound-induced liver injury?

A13: While generally considered safe, rare cases of this compound-induced liver injury have been reported. [] It is crucial to monitor liver function during therapy, especially in patients with pre-existing liver disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.